Welcome to the BenchChem Online Store!
molecular formula C7H6O3 B8800845 2-(Furan-2-yl)prop-2-enoic acid CAS No. 92915-78-1

2-(Furan-2-yl)prop-2-enoic acid

Cat. No. B8800845
M. Wt: 138.12 g/mol
InChI Key: LXZFMKLKTRIZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03993684

Procedure details

2-Furyl acrylic acid was prepared by reaction of furfural and malonic acid. Furfural (19.2 g.), malonic acid (41.6 g.), pyridine (100 ml.), and piperidine (2 ml.) were charged into a 250 ml. round bottom flask and refluxed for 31/2 hours. The reaction solution was worked up in the manner described in Example 41 to isolate 2-furyl acrylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
41.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C[C:10]([OH:12])=[O:11].N1CCCC[CH2:16]1>N1C=CC=CC=1>[O:6]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:1](=[CH2:16])[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
41.6 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
round bottom flask and refluxed for 31/2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.